molecular formula C20H24N4O4S2 B3009683 N,N-diethyl-4-(2-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide CAS No. 851987-70-7

N,N-diethyl-4-(2-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide

Cat. No.: B3009683
CAS No.: 851987-70-7
M. Wt: 448.56
InChI Key: JMHMQHQBVBYHMF-UHFFFAOYSA-N
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Description

This compound features a benzenesulfonamide core substituted with a hydrazinecarbonyl linker and a 4-methoxy-7-methylbenzo[d]thiazol-2-yl moiety. The hydrazinecarbonyl bridge introduces hydrogen-bonding capability and conformational flexibility, which may influence binding to biological targets. Synthesis typically involves condensation of hydrazine derivatives with activated carbonyl intermediates, followed by purification via recrystallization .

Properties

IUPAC Name

N,N-diethyl-4-[[(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)amino]carbamoyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O4S2/c1-5-24(6-2)30(26,27)15-10-8-14(9-11-15)19(25)22-23-20-21-17-16(28-4)12-7-13(3)18(17)29-20/h7-12H,5-6H2,1-4H3,(H,21,23)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMHMQHQBVBYHMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NNC2=NC3=C(C=CC(=C3S2)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues with Thiadiazole Sulfonamide Moieties

Compounds such as 4-[2-Imino-5-(substituted-benzylidenehydrazineylidene)ethyl-1,3,4-thiadiazol-3(2H)-yl]benzenesulfonamides (e.g., 7a–c in ) share the sulfonamide-thiadiazole framework but replace the benzo[d]thiazole with a thiadiazole ring. Key differences include:

  • Linker Chemistry: The target compound uses a hydrazinecarbonyl group, whereas 7a–c feature imino-thiadiazole linkages.

Table 1: Structural Comparison with Thiadiazole Sulfonamides

Feature Target Compound Compound 7a–c ()
Core Structure Benzo[d]thiazole 1,3,4-Thiadiazole
Linker Hydrazinecarbonyl Imino-thiadiazole
Key Substituents 4-Methoxy, 7-methyl Varied benzylidene groups (e.g., NO₂)
Synthesis Method Condensation + recrystallization Reflux in ethanol + recrystallization
Triazole-Thione Derivatives ()

Compounds 7–9 and 10–15 incorporate 1,2,4-triazole-thione cores with sulfonamide groups. Unlike the target compound, these derivatives exhibit tautomerism between thione and thiol forms, confirmed by IR spectra (absence of νS-H at 2500–2600 cm⁻¹ and presence of νC=S at 1247–1255 cm⁻¹) .

  • Biological Implications : The thione tautomer may enhance metal chelation, contrasting with the hydrazinecarbonyl group’s hydrogen-bonding capacity.
Thiazole-Based Sulfonamides ( and )

Compounds like N-(4-(4-methoxyphenyl)thiazol-2-yl)benzenesulfonamide () and Schiff base derivatives () share the thiazole-sulfonamide motif but lack the hydrazinecarbonyl linker.

  • Schiff Base vs. Hydrazine Linkers : Schiff bases (e.g., imine in ) are prone to hydrolysis, whereas hydrazine derivatives offer greater stability. This could impact drug-likeness and bioavailability .
  • Synthetic Routes : uses sulfonyl chloride and thiazol-2-amine in pyridine, while the target compound likely requires hydrazine intermediates .

Table 2: Linker Chemistry and Stability

Compound Type Linker Stability Characteristics
Target Compound Hydrazinecarbonyl High stability; hydrogen-bonding capable
Schiff Base () Imine Hydrolysis-prone; metal-chelating
Triazole-Thione () Thione Tautomer-dependent reactivity
Thiadiazole-Amine Derivatives ()

The compound 2-(4-fluorobenzylidene)-N-(4-methoxybenzylidene)-1,3,4-thiadiazol-2-amine highlights the role of thiadiazole rings in bioactivity (e.g., insecticidal/fungicidal effects). Unlike the target compound’s benzo[d]thiazole, thiadiazoles are more electron-deficient, which may alter target selectivity .

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